![molecular formula C11H12N2OS B3272149 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one CAS No. 562826-16-8](/img/structure/B3272149.png)
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one
Overview
Description
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is a heterocyclic organic compound with the molecular formula C11H12N2OS. It is also known as Thiohydantoin and is commonly used as a building block in the synthesis of various pharmaceutical compounds. This compound has gained attention in recent years due to its unique structural properties and potential applications in the field of medicinal chemistry.
Mechanism Of Action
The mechanism of action of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is not fully understood. However, it is believed to function by inhibiting various enzymes and signaling pathways involved in cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
Studies have shown that 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one exhibits various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of bacteria and fungi, and reduce inflammation in animal models.
Advantages And Limitations For Lab Experiments
The advantages of using 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one in lab experiments include its relatively simple synthesis method and its ability to exhibit a wide range of biological activities. However, its limitations include its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research and development of 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one. These include:
1. Further investigation of its mechanism of action and identification of its molecular targets.
2. Synthesis and evaluation of its analogs with improved solubility and potency.
3. Development of new drug delivery systems for its targeted delivery to specific tissues.
4. Evaluation of its potential applications in the treatment of various diseases, including cancer, bacterial and fungal infections, and inflammation.
5. Investigation of its potential side effects and toxicity in animal models.
In conclusion, 3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one is a promising compound with potential applications in the field of medicinal chemistry. Its unique structural properties and biological activities make it an attractive target for further research and development.
Scientific Research Applications
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
properties
IUPAC Name |
3-benzyl-1-methyl-2-sulfanylideneimidazolidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2OS/c1-12-8-10(14)13(11(12)15)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTKNWUIGQXTKOY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)N(C1=S)CC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Benzyl-1-methyl-2-thioxoimidazolidin-4-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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